molecular formula C40H73KN3O15P2 B054606 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt CAS No. 138879-82-0

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt

Cat. No. B054606
CAS RN: 138879-82-0
M. Wt: 937.1 g/mol
InChI Key: WQSIYSATLLMSEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs and derivatives related to 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine has been explored through various chemical pathways. Notably, the chemical synthesis of phosphatidic acid analogs showcases methods to produce complex lipid molecules, providing insights into the synthetic routes that could apply to 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt (Kates, Park, Palameta, & Joo, 1971). Another study highlights the synthesis of diphosphatidylglycerols, demonstrating techniques relevant to the production of complex phospholipids (Ahmad, Murali Krishna, Ali, Choudhury, & Ahmad, 2007).

Molecular Structure Analysis

The molecular packing and conformation of related phospholipids have been detailed through crystal structure analyses. These studies provide a foundational understanding of how molecules like this compound may organize and behave at the molecular level (Pascher, Sundell, Harlos, & Eibl, 1987).

Chemical Reactions and Properties

Research into the interaction of divalent cations with phospholipids sheds light on the chemical behavior of this compound. These interactions are crucial for understanding the compound's functionality in biological systems and its chemical reactivity (Garidel, Förster, Richter, Kunst, Rapp, & Blume, 2000).

Physical Properties Analysis

The physical properties, including phase behavior and lipid ionization, have been extensively studied, particularly the effects of temperature, pH, and ionic strength on the lipid monolayers and bilayers. These studies are pivotal for understanding the physical characteristics of this compound in different environments (Garidel & Blume, 2005).

Chemical Properties Analysis

The interaction of the compound with various ions and its ionization behavior under different conditions are central to its chemical properties analysis. Studies focusing on the binding of alkaline earth cations to phospholipids provide insights into the chemical properties of this compound, including its reactivity and stability in various chemical environments (Garidel & Blume, 2000).

Scientific Research Applications

Overview

The scientific research applications of 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt encompass a broad range of studies, primarily focusing on its role in cellular processes, molecular biology, and potential therapeutic uses. However, the search results did not directly provide information on this specific compound. Instead, the findings offer insight into related areas of research involving potassium salts, electrolytes, and their implications in various scientific contexts. These insights may indirectly inform the understanding and applications of the compound .

Potassium in Biological Systems

Potassium salts, including those similar in nature to this compound, play critical roles in biological systems. They are vital for maintaining cellular and physiological functions. For instance, potassium and chloride have been recognized as crucial in the diets of heat-stressed broilers, suggesting the importance of electrolyte balance in animal health and performance (Mushtaq et al., 2013).

Water and Wastewater Treatment

Research on ferrate(VI) salts of potassium indicates their multifunctional role in water and wastewater treatment, acting as coagulants, flocculants, antioxidants, bactericides, disinfectants, and oxidants. This highlights the potential environmental applications of potassium salts, including those similar to 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine (Munyengabe & Zvinowanda, 2019).

Plant Growth and Stress Mitigation

In agriculture, potassium salts are essential for plant growth and stress mitigation. They are involved in numerous physiological processes, including osmoregulation, enzyme activation, and maintenance of cell turgor pressure, which are critical for plant adaptation to inhospitable environments (Etesami, Emami, & Alikhani, 2017).

Mechanism of Action

Target of Action

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt, also known as DMPC, is a synthetic phospholipid used in the formation of liposomes and lipid bilayers . Its primary targets are the lipid monolayers and bilayers in biological membranes .

Mode of Action

DMPC interacts with its targets by integrating into the lipid bilayers of cells . The similar phospholipid structures of DMPC and the membranes facilitate the attachment of nanoparticles to bio-membranes in the brain .

Biochemical Pathways

DMPC affects the biochemical pathways related to lipid metabolism and membrane dynamics. It can influence the stability and fluidity of cell membranes, and it plays a role in the formation and function of lipid rafts, which are specialized membrane microdomains involved in cell signaling .

Pharmacokinetics

It’s known that dmpc can enhance the constancy and in vitro antiproliferative effect of certain drugs . This suggests that DMPC may improve drug bioavailability by facilitating drug delivery to target cells .

Result of Action

The molecular and cellular effects of DMPC’s action are primarily related to its role in modifying the properties of cell membranes. By integrating into lipid bilayers, DMPC can alter membrane fluidity and permeability, potentially influencing various cellular processes . In addition, DMPC-coated nanoparticles have been shown to enter cells more easily .

Action Environment

The action, efficacy, and stability of DMPC can be influenced by various environmental factors. For instance, the presence of other lipids in the environment can affect the integration of DMPC into cell membranes . Furthermore, the pH and ionic strength of the environment can influence the properties of DMPC-containing systems .

Safety and Hazards

The basal cytotoxicity is to be used to predict starting doses for in vivo acute oral LD 50 values in rodent .

Future Directions

DMPC coated on the surface of SPIONs has potential applications in drug delivery or activating neuron membrane channels .

properties

InChI

InChI=1S/C40H73N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-59(49,50)58-60(51,52)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48;/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H,49,50)(H,51,52)(H2,41,42,48);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSIYSATLLMSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCC.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H73KN3O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585103
Record name PUBCHEM_16219138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

937.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138879-82-0
Record name PUBCHEM_16219138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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